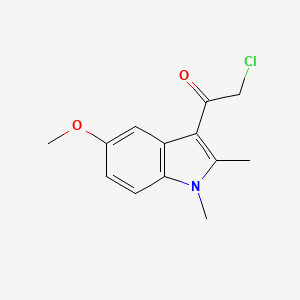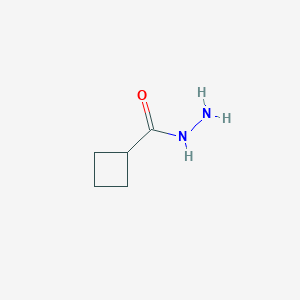
2-phenyl-1,3-oxazole-4-carboxylic Acid
Vue d'ensemble
Description
2-Phenyl-1,3-oxazole-4-carboxylic Acid is a chemical compound with the molecular formula C10H7NO3 . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a part of a large number of drugs and biologically relevant molecules .
Synthesis Analysis
The synthesis of 2-phenyl-1,3-oxazole-4-carboxylic Acid and its derivatives often involves reactions of acid hydrazides or hydrazine with acid chlorides/carboxylic acids . The C-5 atom of 1,3-oxazoles resonates at δC = 145.41 or 145.60 ppm, revealing an upfield shift for this carbon atom, as a confirmation that the intramolecular cyclocondensation occurred .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
The C-5 atom of 1,3-oxazoles resonated at δC = 145.41 or 145.60 ppm, whereas the corresponding carbon of 4a,b at δC = 198.66 or 199.22 ppm, revealing an upfield shift for this carbon atom, as a confirmation that the intramolecular cyclocondensation occurred .Physical And Chemical Properties Analysis
2-Phenyl-1,3-oxazole-4-carboxylic Acid has a molecular weight of 189.17 . It is a powder in physical form . The melting point is 205-210°C .Applications De Recherche Scientifique
Polymer Chemistry and Materials Science
One significant application of 2-phenyl-1,3-oxazole-4-carboxylic acid is found in the field of polymer chemistry. Müller, Wörner, and Mülhaupt (1995) explored its use in reactive processing applications, particularly in the preparation of multiphase polymer blends via in-situ cationic melt phase polymerization. They demonstrated how 2-phenyl-1,3-oxazole could be utilized to graft esteramide side chains onto polymers, leading to materials with enhanced morphological, mechanical, and thermal properties (Müller, Wörner, & Mülhaupt, 1995).
Organic Synthesis
In organic synthesis, the versatility of 2-phenyl-1,3-oxazole-4-carboxylic acid is evidenced by its role in various synthetic pathways. Kaminski et al. (2001) found it as a byproduct in the activation of N-benzoyl-2-alkylserines, which further undergoes rearrangement to yield 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acids (Kaminski, Woszczyna, Kolesińska, & Redliński, 2001). Such findings highlight the compound's potential in developing novel synthetic routes and intermediates.
Fluorescent Materials and Antimicrobial Activity
The research conducted by Phatangare et al. (2013) presents an innovative approach to synthesizing fluorescent materials. They synthesized a series of derivatives from 2-phenyl-1,3-oxazole-4-carboxylic acid, exhibiting significant fluorescence and potential antimicrobial activity. This work opens up new possibilities for the development of functional materials with applications in sensing, imaging, and antimicrobial coatings (Phatangare et al., 2013).
Safety And Hazards
While specific safety and hazard information for 2-phenyl-1,3-oxazole-4-carboxylic Acid is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling similar chemical compounds .
Orientations Futures
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
2-phenyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRWYYSDIFOTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361224 | |
| Record name | 2-phenyl-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1,3-oxazole-4-carboxylic Acid | |
CAS RN |
23012-16-0 | |
| Record name | 2-Phenyloxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenyl-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)



